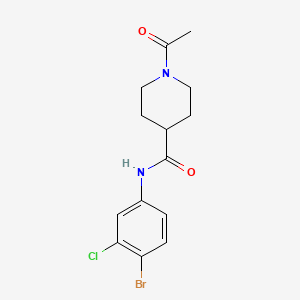![molecular formula C14H19N3O B5489532 N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5489532.png)
N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-N’-[2-(5-methyl-1H-indol-3-yl)ethyl]urea” is a complex organic compound. It is a derivative of indole, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds . The compound has a molecular formula of C13H18N2O .
Synthesis Analysis
Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-N’-[2-(5-methyl-1H-indol-3-yl)ethyl]urea” can be represented by the IUPAC Standard InChI: InChI=1S/C13H18N2O/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3 .Chemical Reactions Analysis
Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . For instance, Fu and co-workers designed a strategy for the preparation of bis-indoles through the microwave-assisted regioselective reaction of indoles, arylglyoxal monohydrate, and diverse N-aryl enaminones .Mecanismo De Acción
While the specific mechanism of action for “N,N-dimethyl-N’-[2-(5-methyl-1H-indol-3-yl)ethyl]urea” is not mentioned in the search results, it’s worth noting that certain indole derivatives have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Propiedades
IUPAC Name |
1,1-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-4-5-13-12(8-10)11(9-16-13)6-7-15-14(18)17(2)3/h4-5,8-9,16H,6-7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDYDTFKOAKVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol](/img/structure/B5489451.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-isopropyl-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5489452.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(2-pyrimidinyl)-4-piperidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5489456.png)
![1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5489467.png)
![9-(cyclopropylcarbonyl)-4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5489475.png)
![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)
![4-({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5489511.png)
![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5489524.png)
![4-chloro-N-[1-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5489537.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5489551.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)